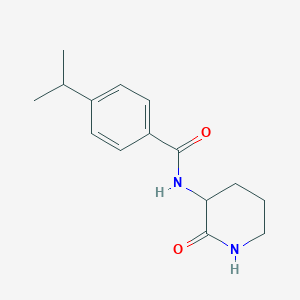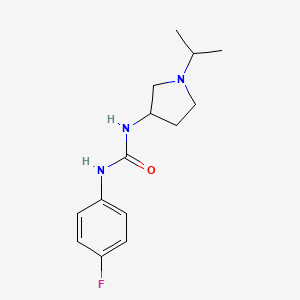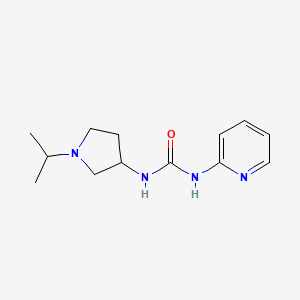
1-(1-Isopropylpyrrolidin-3-yl)-3-(pyridin-2-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Isopropylpyrrolidin-3-yl)-3-(pyridin-2-yl)urea, also known as IPPU, is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the class of pyrrolidinyl urea derivatives and has been found to possess various biological activities.
Wissenschaftliche Forschungsanwendungen
1-(1-Isopropylpyrrolidin-3-yl)-3-(pyridin-2-yl)urea has been extensively studied for its potential use in the treatment of various diseases. It has been found to possess anticonvulsant, antinociceptive, and anti-inflammatory activities. 1-(1-Isopropylpyrrolidin-3-yl)-3-(pyridin-2-yl)urea has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy.
Wirkmechanismus
The exact mechanism of action of 1-(1-Isopropylpyrrolidin-3-yl)-3-(pyridin-2-yl)urea is not yet fully understood. However, it has been proposed that 1-(1-Isopropylpyrrolidin-3-yl)-3-(pyridin-2-yl)urea acts by inhibiting the activity of the enzyme acetylcholinesterase (AChE). AChE is responsible for the breakdown of the neurotransmitter acetylcholine, and inhibition of this enzyme results in increased levels of acetylcholine in the brain. Increased levels of acetylcholine have been associated with improved cognitive function and memory.
Biochemical and Physiological Effects:
1-(1-Isopropylpyrrolidin-3-yl)-3-(pyridin-2-yl)urea has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). 1-(1-Isopropylpyrrolidin-3-yl)-3-(pyridin-2-yl)urea has also been found to increase the levels of the anti-inflammatory cytokine interleukin-10 (IL-10). In addition, 1-(1-Isopropylpyrrolidin-3-yl)-3-(pyridin-2-yl)urea has been found to reduce the levels of oxidative stress markers such as malondialdehyde (MDA) and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(1-Isopropylpyrrolidin-3-yl)-3-(pyridin-2-yl)urea in lab experiments is its high potency. 1-(1-Isopropylpyrrolidin-3-yl)-3-(pyridin-2-yl)urea has been found to exhibit significant biological activity at low concentrations. Another advantage is its low toxicity, which makes it a safe compound to use in lab experiments. However, one of the limitations of using 1-(1-Isopropylpyrrolidin-3-yl)-3-(pyridin-2-yl)urea in lab experiments is its limited solubility in water, which can make it difficult to administer to cells or animals.
Zukünftige Richtungen
There are several future directions for research on 1-(1-Isopropylpyrrolidin-3-yl)-3-(pyridin-2-yl)urea. One direction is to further investigate its potential use in the treatment of neurological diseases such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its potential use in the treatment of pain and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of 1-(1-Isopropylpyrrolidin-3-yl)-3-(pyridin-2-yl)urea and to identify its molecular targets.
Synthesemethoden
The synthesis of 1-(1-Isopropylpyrrolidin-3-yl)-3-(pyridin-2-yl)urea involves the reaction of 1-(pyridin-2-yl)pyrrolidin-3-amine with isopropyl isocyanate. The reaction is carried out in the presence of a base such as potassium carbonate, and the product is obtained after purification by column chromatography. The yield of 1-(1-Isopropylpyrrolidin-3-yl)-3-(pyridin-2-yl)urea obtained by this method is around 70%.
Eigenschaften
IUPAC Name |
1-(1-propan-2-ylpyrrolidin-3-yl)-3-pyridin-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O/c1-10(2)17-8-6-11(9-17)15-13(18)16-12-5-3-4-7-14-12/h3-5,7,10-11H,6,8-9H2,1-2H3,(H2,14,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGHOBJNGMLKCCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(C1)NC(=O)NC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

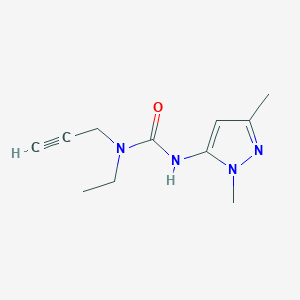
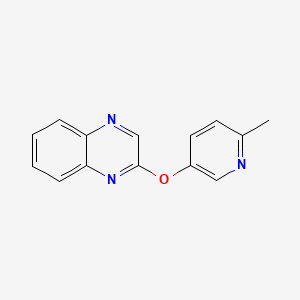
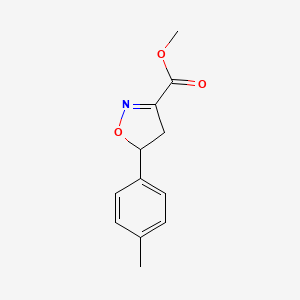

![2-(ethylsulfonylamino)-N-[3-(2-pyridin-2-ylethynyl)phenyl]benzamide](/img/structure/B7528288.png)
![2,2,2-trifluoroethyl N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]carbamate](/img/structure/B7528296.png)

![2-[(4-Acetyl-3-methylpyrazol-1-yl)methyl]benzonitrile](/img/structure/B7528305.png)
![1-[[2-(2-Chlorophenyl)-1,3-oxazol-4-yl]methyl]pyridin-2-one](/img/structure/B7528308.png)
![1-phenyl-3-(piperidin-1-ylmethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole](/img/structure/B7528312.png)
![5-ethyl-N-[(4-fluorophenyl)methyl]-N-prop-2-ynylthiophene-2-carboxamide](/img/structure/B7528317.png)
